4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at position 4 with a chlorine atom and at position 2 with a piperazine ring linked to a pyridinyl moiety. This structure combines electron-deficient (benzothiazole, pyridine) and electron-rich (piperazine) components, enabling diverse interactions in biological systems. Its synthesis typically involves nucleophilic substitution reactions between chlorinated benzothiazole intermediates and 1-(pyridin-2-yl)piperazine under basic conditions .
Properties
IUPAC Name |
4-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c17-12-4-3-5-13-15(12)19-16(22-13)21-10-8-20(9-11-21)14-6-1-2-7-18-14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOGWKZXCAUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-Chloro-1,3-Benzothiazole
The intermediate is derived from 4-chloro-2-aminophenol via cyclization with carbon disulfide (CS₂) in ethanol under alkaline conditions (KOH), yielding 4-chloro-2-mercapto-1,3-benzothiazole. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dry toluene replaces the thiol group with chlorine, producing 4-chloro-2-chloro-1,3-benzothiazole.
Key reaction parameters :
Nucleophilic Aromatic Substitution with 1-(Pyridin-2-yl)Piperazine
The second step involves displacing the chlorine at position 2 of the benzothiazole with 1-(pyridin-2-yl)piperazine. This reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-deficient nature of the benzothiazole ring.
Reaction Conditions and Optimization
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Solvent : Dry acetonitrile ensures solubility of both reactants and minimizes side reactions.
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Base : Potassium carbonate (K₂CO₃) neutralizes HCl generated during substitution.
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Temperature : 0°C to room temperature (RT) to control exothermicity.
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Molar ratio : 1:1 stoichiometry of 4-chloro-2-chloro-1,3-benzothiazole to 1-(pyridin-2-yl)piperazine.
Procedure :
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4-Chloro-2-chloro-1,3-benzothiazole (2.6 mmol) and 1-(pyridin-2-yl)piperazine (2.6 mmol) are combined in dry acetonitrile (30 mL).
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The mixture is stirred at 0°C for 30 minutes, then warmed to RT and stirred for an additional 4–6 hours.
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Completion is monitored via TLC (silica gel, ethyl acetate/hexane 3:7).
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The reaction is quenched with ice water, extracted with ethyl acetate, dried (Na₂SO₄), and concentrated.
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Purification by flash chromatography (silica gel, methanol/dichloromethane 1:9) yields the pure product.
Yield : 70–80% (based on analogous reactions in literature).
Structural Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
Melting Point and Physical Properties
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃) :
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¹³C NMR (100 MHz, CDCl₃) :
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IR (KBr, cm⁻¹) :
Elemental Analysis
Comparative Analysis with Analogous Derivatives
The substitution pattern significantly influences reactivity and yield:
| Derivative | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a | 4-Methylpiperazin-1-yl | 70 | 37–38 |
| 3e | 4-(Pyridin-2-yl)piperazin-1-yl | 75 | 183–185 |
| Target | 4-(Pyridin-2-yl)piperazin-1-yl | 78* | 183–185* |
*Theoretical values based on structural similarity.
Key observations :
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Electron-withdrawing groups (e.g., pyridinyl) enhance reactivity in SNAr due to increased electrophilicity at C-2.
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Steric hindrance from bulky substituents reduces yields (e.g., 3c: 75% with benzyl vs. 3a: 70% with methyl).
Optimization Strategies and Challenges
Solvent Selection
Catalytic Additives
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzothiazole ring or the piperazine moiety.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated benzothiazole derivative.
Scientific Research Applications
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for developing new drugs due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its therapeutic potential and safety profile.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can enhance binding affinity and specificity. The pyridine moiety may also contribute to the compound’s overall binding properties and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound 19f (4-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole)
- Structural Difference : A propyl spacer bridges the benzothiazole and piperazinyl-pyridine groups.
- However, this may reduce binding affinity to rigid receptor sites.
- Synthesis Yield : 55% via nucleophilic substitution .
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole
4-Chloro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole
- Structural Difference : A sulfonyl-piperidine carbonyl group modifies the piperazine ring.
- Impact : The bulky substituent increases molecular weight (443.0 g/mol) and polar surface area, likely reducing oral bioavailability compared to the parent compound .
Core Heterocycle Modifications
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide (BZ-I)
- Structural Difference : An acetamide linker replaces the direct piperazine-benzothiazole bond.
- However, the amide group may confer susceptibility to enzymatic hydrolysis, shortening half-life .
2-(Morpholin-4-yl)-1,3-benzothiazole
- Structural Difference : Morpholine replaces the piperazinyl-pyridine group.
- Impact : Morpholine’s oxygen atom enhances hydrogen-bond acceptor capacity, altering receptor selectivity. Lower basicity compared to piperazine may reduce ionizability at physiological pH .
Pharmacological Activity Comparisons
Key Findings :
- The benzothiazole-pyridinyl-piperazine scaffold (target compound) shows CNS activity, while pyridazine-piperazine derivatives () exhibit antibacterial effects, highlighting core heterocycle-dependent target specificity.
- Fluorinated analogues () demonstrate enhanced pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance.
Physicochemical Property Comparison
*Estimated based on structural analogues.
Insights :
- Higher rotatable bonds in Compound 19f increase conformational flexibility but may reduce binding specificity.
- The morpholine derivative’s lower XLogP3 suggests improved aqueous solubility, advantageous for formulation.
Biological Activity
4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a benzothiazole moiety linked to a piperazine group substituted with a pyridine ring.
Anticancer Properties
Research has demonstrated that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. A study highlighted that benzothiazole derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HUH-7 (liver cancer) with IC50 values indicating potent cytotoxicity .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 4-chloro... | 9.2 | Induction of apoptosis |
| HCT-116 | 4-chloro... | 7.9 | Cell cycle arrest at subG1 phase |
| HUH-7 | 4-chloro... | 3.1 | Apoptosis via mitochondrial pathway |
The presence of chlorine and pyridine groups in the structure has been associated with enhanced antiproliferative activity due to their ability to interact with cellular targets effectively .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study investigated its effects on cholinesterase inhibition and amyloid aggregation, suggesting potential applications in Alzheimer's disease treatment . The compound demonstrated significant inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain.
Table 2: Neuroprotective Activity
| Activity Type | Result | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 15 µM | |
| Anti-Amyloid Aggregation | Significant reduction |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Cholinesterase Inhibition : By inhibiting AChE, it increases acetylcholine levels, thereby enhancing cholinergic transmission which is beneficial in neurodegenerative conditions.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.
Case Studies
Several case studies have examined the efficacy of benzothiazole derivatives in clinical settings:
- Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a benzothiazole derivative showed a response rate of 45%, indicating its potential as a therapeutic agent .
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of this compound significantly improved cognitive function and reduced amyloid plaque formation compared to control groups .
Q & A
Basic: What are the established synthetic routes for 4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole, and how is its purity validated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-chloro-2-(halogenated)benzothiazole derivatives and 1-(pyridin-2-yl)piperazine. For example:
- Step 1: React 4-chloro-2-(3-chloropropyl)benzothiazole with 1-(pyridin-2-yl)piperazine in anhydrous acetonitrile, using K₂CO₃ as a base and KI as a catalyst at reflux (70–80°C) .
- Step 2: Purify the crude product via flash column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH).
Characterization: - 1H/13C NMR: Confirm substitution patterns (e.g., δ 8.17 ppm for pyridine protons, δ 172.15 ppm for benzothiazole carbons) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ at m/z 403.1) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., MCF7 for anticancer studies) and control compounds (e.g., doxorubicin) to benchmark activity .
- Structural Validation: Confirm the absence of regioisomers or byproducts via HPLC-MS .
- Target Profiling: Employ computational docking (e.g., AutoDock Vina) to predict binding affinities to receptors like serotonin 5-HT₁A or dopamine D₂, which are common targets for benzothiazole-piperazine hybrids .
Basic: What spectroscopic and computational techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy: Analyze coupling patterns (e.g., J = 7.5 Hz for piperazine CH₂ groups) and aromatic proton integration to verify substitution .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry (if crystalline) .
- DFT Calculations: Compare experimental IR spectra with theoretical vibrational modes (B3LYP/6-31G* basis set) .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for CNS-targeted studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH or -CF₃) to modulate logP values. For example, trifluoromethyl analogs show enhanced blood-brain barrier penetration .
- Metabolic Stability: Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
- In Vivo PK: Use LC-MS/MS to measure plasma half-life (t₁/₂) and brain-to-plasma ratios in rodent models .
Basic: What biological targets are associated with benzothiazole-piperazine hybrids?
Methodological Answer:
- Enzyme Inhibition: Carbonic anhydrase IX (anticancer) and acetylcholinesterase (neurodegenerative diseases) .
- Receptor Modulation: Serotonin (5-HT₁A/2A) and dopamine receptors (D₂/D₃), relevant to CNS disorders .
- Antimicrobial Targets: DNA gyrase (bacterial) and fungal CYP51 .
Advanced: How do structural modifications influence activity? A comparative analysis.
Methodological Answer:
| Modification | Biological Impact | Evidence |
|---|---|---|
| 4-Chloro substitution | Enhances DNA intercalation (anticancer) | |
| Piperazine linker | Improves solubility and receptor selectivity | |
| Pyridine vs. Furan | Pyridine increases CNS penetration |
Example: Replacing pyridine with furan (as in BI67660) reduces logP from 4.9 to 3.2, lowering CNS activity but improving aqueous solubility .
Basic: What are the thermal stability profiles of related benzothiazole derivatives?
Methodological Answer:
- TGA/DTA: Decomposition onset temperatures (e.g., ~220°C for benzothiazole-piperazine compounds) indicate suitability for high-temperature reactions .
- Fluorescence Stability: Monitor emission spectra (λex = 350 nm) under UV exposure to assess photodegradation .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., 6-fluoro, 4-methyl) and compare IC₅₀ values in enzyme inhibition assays .
- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electronic fields with activity .
- Fragment-Based Design: Screen truncated analogs (e.g., benzothiazole alone) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
